Ethyl 2,4,5-trifluoro-3-methoxybenzoate
Overview
Description
Ethyl 2,4,5-trifluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 of the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4,5-trifluoro-3-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,4,5-trifluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,5-trifluoro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4,5-trifluoro-3-methoxybenzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used for the reduction of esters.
Major Products Formed
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Hydrolysis: The primary product is 2,4,5-trifluoro-3-methoxybenzoic acid.
Reduction: The primary product is 2,4,5-trifluoro-3-methoxybenzyl alcohol.
Scientific Research Applications
Ethyl 2,4,5-trifluoro-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds are often explored for their enhanced metabolic stability and bioavailability, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2,4,5-trifluoro-3-methoxybenzoate and its derivatives depends on the specific application. In medicinal chemistry, the presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoic acid: The parent acid of ethyl 2,4,5-trifluoro-3-methoxybenzoate.
Mthis compound: A similar ester with a methyl group instead of an ethyl group.
2,4,5-Trifluoro-3-methoxybenzyl alcohol: The reduced form of the ester.
Uniqueness
This compound is unique due to its specific combination of fluorine and methoxy substituents, which confer distinct chemical and physical properties. The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity, making it valuable in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2,4,5-trifluoro-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-3-16-10(14)5-4-6(11)8(13)9(15-2)7(5)12/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYRSUEOKXKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)OC)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212793 | |
Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351354-45-5 | |
Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351354-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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